molecular formula C4H9NO2 B1319905 N-Methoxypropanamide

N-Methoxypropanamide

Cat. No.: B1319905
M. Wt: 103.12 g/mol
InChI Key: ZCZCMEYEONUQJM-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of amide chemistry, particularly the investigation of N-alkoxy derivatives that began gaining prominence in the latter half of the twentieth century. The foundational work on N-methoxy-N-methylamides, commonly known as Weinreb amides, was first reported in 1981 by Steven Nahm and Steven Weinreb, who discovered their exceptional utility as acylating agents. This pioneering research opened new avenues for exploring related N-alkoxyamide structures, including simpler derivatives such as this compound.

The historical significance of N-alkoxyamides stems from their ability to overcome limitations inherent in traditional amide chemistry, particularly the challenge of nucleophilic addition reactions. Early investigations into N-alkoxyamides revealed their capacity to facilitate controlled synthetic transformations that were previously difficult or impossible to achieve with conventional amide structures. The incorporation of the N-alkoxy group as a reactivity control element represented a significant advancement in synthetic methodology, providing chemists with new tools for selective molecular construction.

The systematic study of this compound and related compounds has evolved alongside advances in analytical techniques and synthetic methodologies. Modern research has benefited from sophisticated spectroscopic methods that allow for detailed structural characterization and mechanistic understanding. The compound's entry into chemical databases, such as PubChem where it is catalogued with the identifier 19010321, reflects its establishment as a recognized chemical entity worthy of systematic investigation.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's official name, this compound, clearly indicates the presence of a methoxy group (-OCH₃) attached to the nitrogen atom of a propanamide backbone. This nomenclature distinguishes it from other related compounds such as O-methylated derivatives or positional isomers.

Within the broader classification system of organic compounds, this compound belongs to several overlapping categories. Primarily, it is classified as an amide, which represents one of the most abundant functional groups in organic chemistry. More specifically, it falls under the subcategory of N-alkoxyamides, a class distinguished by the presence of an alkoxy group directly bonded to the amide nitrogen atom. This structural feature significantly alters the compound's reactivity profile compared to conventional amides.

The systematic classification of this compound also places it within the family of hydroxylamine derivatives, given that N-alkoxyamides can be viewed as N-alkylated hydroxylamines. This relationship becomes particularly relevant when considering the compound's synthetic origins and potential transformations. The presence of the N-O bond creates unique electronic and steric environments that distinguish these compounds from both simple amides and typical amine derivatives.

Alternative naming conventions may refer to this compound using various synonymous terms. Historical literature and commercial sources sometimes employ names such as "methoxy ethyl carboxamide" or "N-methoxy-methyl acetamide," though these alternatives are less precise and potentially ambiguous. The standardized nomenclature ensures clear communication within the scientific community and accurate identification in chemical databases and regulatory frameworks.

Structural Features and Molecular Composition

This compound possesses a molecular formula of C₄H₉NO₂, with a molecular weight of 103.12 grams per mole. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as CCC(=O)NOC, which clearly depicts the connectivity between atoms and functional groups. This structural representation reveals the essential features that define the compound's chemical behavior and properties.

The central structural feature of this compound is the amide functional group, characterized by the carbonyl carbon bonded to nitrogen. However, unlike conventional amides, this compound contains a methoxy group (-OCH₃) attached directly to the amide nitrogen, creating an N-O bond that fundamentally alters the molecule's electronic distribution and reactivity profile. This N-alkoxy substitution introduces unique geometric constraints and electronic effects that distinguish it from both primary and secondary amides.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
IUPAC Name This compound
SMILES Notation CCC(=O)NOC
InChI InChI=1S/C4H9NO2/c1-3-4(6)5-7-2/h3H2,1-2H3,(H,5,6)
InChI Key ZCZCMEYEONUQJM-UHFFFAOYSA-N

The three-dimensional structure of this compound exhibits specific conformational preferences resulting from the interplay between steric and electronic factors. The N-O bond length and the orientation of the methoxy group relative to the carbonyl plane influence the molecule's overall geometry and reactivity. Computational studies and crystallographic analyses of related N-alkoxyamides have revealed that these compounds adopt conformations that minimize steric interactions while optimizing electronic stabilization through potential intramolecular interactions.

The electronic structure of this compound is characterized by significant delocalization effects involving the amide carbonyl and the N-O bond. The presence of the methoxy group affects the typical amide resonance structures, introducing additional electronic pathways that can stabilize or destabilize various reactive intermediates. This electronic modification is crucial for understanding the compound's reactivity in nucleophilic addition reactions and other transformations.

Position in Organic Chemistry Research

This compound occupies a significant position within contemporary organic chemistry research, particularly in the context of N-alkoxyamide methodology development. The compound serves as a representative example for studying the unique reactivity patterns exhibited by N-alkoxy-substituted amides, which have emerged as powerful tools for synthetic transformations that are challenging to achieve with conventional amide substrates.

Recent research developments have highlighted the exceptional utility of N-alkoxyamides in nucleophilic addition reactions. The incorporation of the N-alkoxy group as a reactivity control element successfully overcomes issues inherent to traditional amide chemistry, particularly the resistance of amide carbonyls to nucleophilic attack. This breakthrough has positioned compounds like this compound at the forefront of methodological advances in synthetic organic chemistry.

The compound's relevance extends to mechanistic studies investigating the fundamental properties of N-O bonds in organic molecules. Electrochemical investigations have demonstrated that N-alkoxy amides, including this compound analogs, undergo cathodic N-O bond cleavage under specific conditions, providing insights into the electronic properties and reactivity patterns of these functional groups. Such studies contribute to the broader understanding of heteroatom-heteroatom bond behavior in organic systems.

Industrial applications of N-alkoxyamide chemistry have also emerged, with pharmaceutical companies utilizing these compounds on kilogram scales for the synthesis of complex molecules. The ability to introduce two different nucleophiles in a one-pot process, as demonstrated with N-alkoxyamides, represents a significant advancement in synthetic efficiency and has implications for large-scale manufacturing processes.

Current research trends indicate continued interest in developing new synthetic methodologies based on N-alkoxyamide platforms. Cross-dehydrogenative coupling reactions involving N-methoxyamides with various phosphites have been reported, demonstrating the ongoing expansion of this chemical space. These developments position this compound and related compounds as important building blocks for future synthetic innovations.

The compound's role in academic research extends beyond its immediate synthetic applications. Studies of N-alkoxyamides contribute to fundamental understanding of amide chemistry, electronic effects in carbonyl compounds, and the development of new synthetic strategies. The unique properties exhibited by these compounds challenge traditional concepts of amide reactivity and have led to new theoretical frameworks for understanding carbonyl chemistry in the presence of heteroatom substituents.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

N-methoxypropanamide

InChI

InChI=1S/C4H9NO2/c1-3-4(6)5-7-2/h3H2,1-2H3,(H,5,6)

InChI Key

ZCZCMEYEONUQJM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NOC

Origin of Product

United States

Comparison with Similar Compounds

N-Methoxy-2,2-dimethylpropanamide (mdpaH)

  • Structure : Features two methyl groups on the α-carbon of the propanamide chain.
  • Synthesis: Prepared similarly to mpaH but with 2,2-dimethylpropanoic acid derivatives.
  • Thermal Properties : Sb(mdpa)₃ (antimony complex) exhibits higher thermal stability than Sb(mpa)₃, with a residual mass of 0.16% at 500°C (vs. 1.2% for mpaH-based complexes) .

N-Ethoxypropanamide (epaH)

  • Structure : Ethoxy group (-OCH₂CH₃) replaces the methoxy group.
  • Volatility : Sb(epa)₃ shows lower vaporization enthalpy (83.31 kJ/mol) compared to mpaH-based complexes, enhancing its suitability for low-temperature ALD .

3,3,3-Trichloro-N-(ethylphenyl)-N-methoxypropanamide (3ab)

  • Structure : Trichloromethyl and ethylphenyl substituents add steric bulk.
  • Reactivity : The trichloromethyl group increases electrophilicity, facilitating nucleophilic substitution reactions .

Physicochemical Properties

Compound Vaporization Enthalpy (kJ/mol) Residual Mass at 500°C Key NMR Shifts (δ, ppm)
This compound 83.31 (Sb complex) 1.2% Methoxy: 3.80–3.83
N-Ethoxypropanamide 99.93 (Sb complex) 0.16% Ethoxy: 1.20–1.30 (CH₃)
N-Methoxy-2,2-dimethylpropanamide 103.58 (Sb complex) 0.5% α-CH₃: 1.20–1.30

Q & A

Q. What are the optimal synthetic routes for N-Methoxypropanamide derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting chloro-propanamide precursors with methoxy-containing nucleophiles (e.g., sodium methoxide) in polar aprotic solvents like DMF or THF .
  • Condensation reactions : Utilizing coupling agents (e.g., EDC/HOBt) to form amide bonds between methoxy-substituted amines and carboxylic acids .
    Key factors :
    • Solvent choice : DMF enhances reactivity but may introduce impurities; THF offers better control for temperature-sensitive reactions .
    • Temperature : Reactions often proceed at 0–25°C to avoid side reactions like over-alkylation .
      Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Structural elucidation :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.3–3.5 ppm) and amide (δ ~6.5–8.0 ppm) groups. For example, N-Methoxy-N,2-dimethylpropanamide shows distinct methyl singlet at δ 1.2 ppm .
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-O stretch (~1250 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation .
    • Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₅H₁₂N₂O₂: m/z 132.1600) .

Q. How should this compound derivatives be stored to ensure stability?

  • Storage conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amide bond .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Conflicting bioactivity data often arise from variations in:

  • Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups on phenyl rings) drastically alter interactions with biological targets .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect IC₅₀ values .
    Methodological solutions :
    • Standardize assays : Use common reference compounds (e.g., cisplatin for cytotoxicity) and replicate conditions across labs .
    • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with SPR or ITC .

Q. What mechanistic insights exist for the reactivity of this compound in organic synthesis?

  • Amide bond activation : The methoxy group reduces electron density at the amide nitrogen, enhancing susceptibility to nucleophilic attack. This is critical in peptide coupling or heterocycle formation .
  • Kinetic studies : Use stopped-flow NMR to track intermediates in reactions with Grignard reagents, revealing rate-limiting steps dependent on solvent polarity .
    Case study : In the synthesis of α-thioamide derivatives, 2-chloropropanamide reacts with 4-methoxybenzenethiol via SN2, with sodium ethoxide accelerating deprotonation .

Q. How can researchers assess the toxicity profile of this compound derivatives in preclinical studies?

  • In vitro models :
    • Cytotoxicity : MTT assays on human hepatocytes (e.g., HepG2) to determine LC₅₀ values .
    • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Safety protocols :
    • PPE : Use nitrile gloves, FFP3 masks, and fume hoods during handling to minimize exposure .
    • Waste disposal : Neutralize acidic/byproduct streams before incineration .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution on aromatic rings .
  • Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, achieving >90% regioselectivity in furan-containing analogs .
    Validation : Compare HPLC retention times and NOE correlations in NMR to confirm regiochemical outcomes .

Q. How do solvent effects influence the crystallization of this compound derivatives?

  • Solvent screening : Test mixtures like ethyl acetate/hexane (polar/non-polar) to optimize crystal lattice formation. For example, N-Methoxy-N,2-dimethylpropanamide crystallizes best in 1:3 acetone/hexane .
  • Crystallography : Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen-bonded dimers) critical for stability .

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